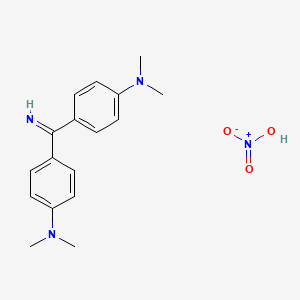

Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate

Description

The compound features two N,N-dimethylaniline groups linked by a carbonimidoyl group (C=NH), with a nitrate counterion. Its hydrochloride form, Auramine hydrochloride (CAS 2465-27-2), is well-documented as a biological stain and industrial dye . The mononitrate variant likely shares similar applications but differs in solubility and stability due to the nitrate ion.

Synthesis and Applications The compound is synthesized via iminoation reactions involving Michler’s base (4,4'-methylenebis[N,N-dimethyl]benzenamine, CAS 101-61-1) as a precursor . It is used in staining acid-fast bacilli (e.g., Mycobacterium tuberculosis), textile dyeing, and as a component in inks, toners, and semiconductor materials .

Properties

CAS No. |

84255-15-2 |

|---|---|

Molecular Formula |

C17H21N3.HNO3 C17H22N4O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;nitric acid |

InChI |

InChI=1S/C17H21N3.HNO3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;2-1(3)4/h5-12,18H,1-4H3;(H,2,3,4) |

InChI Key |

LORQGAZBFSNIPI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of This compound) typically follows a multi-step synthetic pathway starting from substituted aniline derivatives. The key steps include:

- Formation of the bis-imine (carbonimidoyl) linkage between two N,N-dimethylbenzenamine units at the para (4,4') positions.

- Subsequent nitration to introduce the mononitrate salt functionality.

This process involves controlled condensation and nitration reactions under specific conditions to avoid over-nitration or decomposition.

Stepwise Synthetic Route

| Step Number | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N,N-Dimethylation of 4-aminobenzene | Formaldehyde, formic acid or methyl iodide | Produces N,N-dimethyl-4-aminobenzene |

| 2 | Formation of 4,4'-carbonimidoylbis linkage | Condensation with suitable aldehyde or cyanogen derivatives | Forms bis-imine bridge |

| 3 | Nitration to form mononitrate salt | Treatment with nitric acid or nitrate salts under controlled temperature | Produces mononitrate salt form |

Detailed Reaction Conditions

- N,N-Dimethylation : The methylation of 4-aminobenzene is typically performed using Eschweiler–Clarke methylation or methyl iodide in the presence of a base to yield N,N-dimethyl-4-aminobenzene.

- Bis-imine Formation : The carbonimidoyl linkage is formed by condensation of two equivalents of N,N-dimethyl-4-aminobenzene with a suitable carbon source such as cyanogen chloride or formamidine derivatives, under acidic or neutral conditions.

- Nitration : The mononitrate salt is prepared by treating the bis-imine compound with dilute nitric acid or nitrate salts at low temperatures (0-5°C) to selectively nitrate the amine nitrogen without degrading the imine linkage.

Alternative Methods and Variations

- Some protocols suggest direct nitration of the bis-imine intermediate followed by purification to isolate the mononitrate salt.

- Use of sulfuric acid esters or sulfonic acid derivatives as intermediates has been reported for related compounds but is less common for the mononitrate salt.

Research Findings and Data Summary

Chemical and Physical Properties Relevant to Preparation

| Property | Value/Description | Source/Notes |

|---|---|---|

| Molecular Formula | C17H22N4O3 (approximate for mononitrate) | Derived from structural analogs |

| Molecular Weight | ~330 g/mol | Estimated based on related compounds |

| Solubility | Soluble in polar solvents (e.g., ethanol, water) | Facilitates purification by recrystallization |

| Stability | Sensitive to strong acids and heat | Requires controlled temperature during nitration |

Industrial and Laboratory Scale Synthesis

- The compound is mainly synthesized in specialized chemical manufacturing facilities due to the hazards associated with nitration reactions.

- Laboratory preparation involves small-scale nitration with careful temperature control and neutralization steps to isolate the mononitrate salt.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise methylation + condensation + nitration | Formaldehyde or methyl iodide; cyanogen derivatives; dilute nitric acid | High purity product; controllable steps | Multi-step; requires careful control of nitration |

| Direct nitration of bis-imine intermediate | Bis-imine intermediate; dilute nitric acid | Fewer steps | Risk of over-nitration; requires precise control |

| Use of sulfonic acid intermediates | Sulfuric acid esters; nitration reagents | Potentially higher yield | More complex; less common for mononitrate salt |

Chemical Reactions Analysis

Types of Reactions

4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds.

Scientific Research Applications

4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrate group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Benzenamine Derivatives

*Estimated based on structural similarity to Auramine hydrochloride.

Structural and Functional Differences

Linkage Groups: The target compound and Auramine feature a carbonimidoyl (C=NH) linkage, enhancing conjugation for dye applications. In contrast, Michler’s base and 4,4'-methylenebis(N-sec-butylaniline) use a methylene (CH₂) bridge, reducing electronic delocalization . 4,4'-Oxybisbenzenamine employs an ether (O) linkage, limiting its use to non-dye applications like epoxy resins .

Substituent Effects :

- N,N-Dimethyl groups in the target compound and Michler’s base increase electron-donating capacity, critical for dye chromophores. Sec-butyl or ether linkages in analogs reduce this effect, shifting applications to polymers or resins .

Counterion Impact :

- The nitrate in the target compound may improve solubility in polar solvents compared to Auramine’s hydrochloride, though thermal stability could be lower due to nitrate decomposition risks .

Toxicity and Regulatory Status

- Auramine Hydrochloride: Classified as Group 2B (possibly carcinogenic to humans) by IARC, with evidence of liver and bladder tumors in rodents .

- Michler’s Base: Limited evidence of carcinogenicity in animals (thyroid/liver tumors); regulated under EPA Significant New Use Rules (SNUR) for industrial exposure .

- 4,4'-Oxybisbenzenamine: Not classified as carcinogenic but associated with neurotoxicity and occupational asthma .

Industrial and Research Relevance

- Dye Intermediates: The target compound and Michler’s base are critical for synthesizing triarylmethane dyes. Auramine’s use in diagnostic staining highlights its niche in biotechnology .

- Polymer Chemistry : 4,4'-Methylenebis(N-sec-butylaniline) is used in polyurethane elastomers, while 4,4'-oxybisbenzenamine serves in high-performance epoxy resins .

Q & A

Q. Q1. What synthetic routes are recommended for preparing Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate), and how can purity be optimized?

Methodology :

- Synthesis : The compound is derived from Michler’s base (4,4'-methylenebis(N,N-dimethyl)benzenamine, CAS 101-61-1) via nitration or carbonimidoyl group introduction. and suggest using controlled stoichiometry of nitric acid or nitrating agents under anhydrous conditions to avoid byproducts like auramine derivatives.

- Purification : Recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Q2. How can structural confirmation be achieved for this compound?

Methodology :

- Spectroscopy : Use H/C NMR to confirm dimethylamino groups (δ 2.8–3.2 ppm for N–CH) and aromatic protons (δ 6.8–7.4 ppm). FT-IR identifies imine (C=N, ~1600 cm) and nitrate (NO, ~1380 cm) stretches.

- Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies molecular ion peaks (expected m/z ~267 for the free base; add 62 for mononitrate) .

Advanced Research: Toxicology and Mechanistic Studies

Q. Q3. What experimental models and endpoints are critical for assessing carcinogenicity?

Methodology :

- In Vivo Studies : Use rodent models (e.g., F344 rats, B6C3F1 mice) with dietary administration. Monitor liver adenomas (mice) and thyroid carcinomas (rats) over 18–24 months. Dose selection must balance solubility limits (water solubility <1 mg/mL) and maximum tolerated dose (MTD) .

- Data Interpretation : Note discrepancies in carcinogenicity evidence: liver tumors in mice but not rats (). Species-specific metabolic activation or detoxification pathways (e.g., cytochrome P450 variations) may explain differences .

Q. Q4. How can mutagenic potential be evaluated systematically?

Methodology :

- Ames Test : Use Salmonella typhimurium TA98/TA100 strains ± metabolic activation (S9 liver homogenate). Positive results in vitro and host-mediated assays indicate direct DNA alkylation or intercalation.

- Eukaryotic Systems : Hamster embryo cell transformation assays assess morphological changes. Negative yeast mitotic recombination results suggest mechanism specificity (e.g., base-pair substitutions vs. chromosomal breaks) .

Analytical and Environmental Chemistry

Q. Q5. What analytical methods are suitable for quantifying this compound in environmental matrices?

Methodology :

Q. Q6. How does environmental persistence influence experimental design for degradation studies?

Methodology :

- Hydrolysis : Test pH-dependent stability (pH 4–9, 25°C). Insolubility in water () necessitates surfactant use. Monitor via UV-Vis or HPLC.

- Photolysis : Use simulated sunlight (Xe lamp, λ >290 nm). Identify nitroso or amine byproducts via GC-MS .

Data Contradictions and Reproducibility

Q. Q7. How should researchers address discrepancies in carcinogenicity data across studies?

Methodology :

- Meta-Analysis : Compare dosing regimens (e.g., 500 ppm vs. 1000 ppm in diet) and exposure durations. Note that reports thyroid tumors only at the highest dose.

- Mechanistic Follow-Up : Investigate organ-specific biomarkers (e.g., thyroid peroxidase activity) and genotoxic vs. non-genotoxic pathways .

Safety and Reactivity

Q. Q8. What precautions are essential for handling this compound in laboratory settings?

Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and NIOSH-approved respirators (organic vapor/HEPA) during synthesis.

- Reactivity : Avoid acids, oxidizers, and metals (e.g., iron chloride), which catalyze decomposition to toxic NO gases. Store in amber glass under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.